N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-18-6-12-25-23(13-18)27-28(33(25)16-26(34)31-24-14-19(2)5-7-20(24)3)29(35)32(17-30-27)15-21-8-10-22(36-4)11-9-21/h5-14,17H,15-16H2,1-4H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFRBXPGGPOHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=CC(=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C29H28N4O3
- Molecular Weight : 480.568 g/mol
- IUPAC Name : N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrimidine and indole moieties in its structure suggest potential interactions with nucleic acids and proteins, which may modulate biological processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 µg/mL to 100 µg/mL . The presence of methoxy groups in the structure has been linked to enhanced antibacterial activity .
Case Studies
- Antibacterial Efficacy : A recent study synthesized a series of pyrimidine derivatives and tested their antibacterial activity against several pathogens. The results indicated that compounds with similar structural features exhibited notable antibacterial effects, suggesting that this compound could possess comparable efficacy .
- Anticancer Research : In vitro studies on structurally related compounds have shown promising results in inhibiting the growth of cancer cells. For example, derivatives containing the pyrimidine ring demonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Pyrimidine + Methoxy | MIC = 50 µg/mL | IC50 = 10 µM |
| Compound B | Indole + Halogen | MIC = 75 µg/mL | IC50 = 15 µM |
| This compound | Pyrimidine + Indole + Methoxy | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the pyrimidine moiety. Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal activities. For instance, similar compounds have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study : A study on pyrimidine derivatives indicated that modifications in the phenyl ring, such as methoxy substitutions, enhance antibacterial potency. Compounds with methoxy groups exhibited higher activity levels compared to standard antibiotics like ampicillin .
Anticancer Research
Recent studies have explored the anticancer potential of pyrimidine derivatives. The compound's unique structure may inhibit specific cancer cell lines by interfering with DNA synthesis or repair mechanisms. Research into related compounds has shown promising results in targeting various cancers, including breast and prostate cancer .
Neuropharmacology
Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide may act as inhibitors of glycogen synthase kinase 3 (GSK-3), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's . The ability to modulate GSK-3 activity could lead to novel therapeutic strategies for treating neurodegenerative disorders.
Material Sciences
The compound's structural characteristics make it a candidate for developing new materials with specific electronic or optical properties. Research into similar heterocyclic compounds has shown their utility in creating organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties .
Summary Table of Applications
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| 1H-NMR | δ 2.3–2.5 ppm (CH3), δ 3.8 ppm (OCH3) | |
| 13C-NMR | δ 170–175 ppm (C=O), δ 55 ppm (OCH3) | |
| HRMS | m/z calculated vs. observed (Δ < 2 ppm) |
Q. Table 2: Optimization of Catalytic Cyclization
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd/C (5% w/w) | 17 | |
| Solvent | Dichloromethane | 14 | |
| Temperature | 273 K (initial step) | 8–14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
